molecular formula C22H36N8O11 B1580448 Pentigetide CAS No. 62087-72-3

Pentigetide

Cat. No. B1580448
CAS RN: 62087-72-3
M. Wt: 588.6 g/mol
InChI Key: KQDIGHIVUUADBZ-PEDHHIEDSA-N
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Description

Pentigetide is a synthetic peptide, also known as “HEPP” for “Human IgE Pentapeptide”. It is composed of the sequence Asp-Ser-Asp-Pro-Arg or D-S-D-P-R .


Molecular Structure Analysis

The molecular formula of Pentigetide is C22H36N8O11 . It has a molecular weight of 588.57 .

Scientific Research Applications

1. Treatment of Allergic Rhinitis

Pentigetide, a synthetic pentapeptide derived from the Fc region of human IgE, has shown efficacy in inhibiting IgE-mediated allergic responses. A double-blind, placebo-controlled study by Prenner, Rangus, and Eldon (1989) in the "American Journal of Rhinology & Allergy" demonstrated the safety and effectiveness of subcutaneously administered pentigetide in treating allergic rhinitis. Patients receiving pentigetide showed significant improvement compared to those receiving a placebo, with decreased frequency and severity of symptoms like sneezing, rhinorrhea, and nasal itching (Prenner, Rangus, & Eldon, 1989).

2. Efficacy in Seasonal Allergic Rhinitis

Another study, conducted by Mansmann et al. (1991) and published in the "Annals of Allergy," evaluated pentigetide nasal solution for seasonal allergic rhinitis. This randomized, double-blind, multicenter trial found that pentigetide-treated patients experienced a greater reduction in total nasal symptom scores compared to placebo-treated patients. The study highlights pentigetide's efficacy in reducing symptoms like sneezing, nasal congestion, and rhinorrhea (Mansmann et al., 1991).

3. Treatment of Allergic Conjunctivitis

Pentigetide has also been studied for its effectiveness in treating allergic conjunctivitis. Kalpaxis and Thayer (1991) in "Annals of Allergy" conducted a double-blind trial comparing pentigetide ophthalmic solution with cromolyn sodium. The study demonstrated that pentigetide was more effective than cromolyn sodium in improving symptoms like hyperemia, edema, lacrimation, and itching. This supports pentigetide's role as a safe and effective treatment for allergic conjunctivitis (Kalpaxis & Thayer, 1991).

properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N8O11/c23-10(7-15(32)33)17(36)29-13(9-31)18(37)28-12(8-16(34)35)20(39)30-6-2-4-14(30)19(38)27-11(21(40)41)3-1-5-26-22(24)25/h10-14,31H,1-9,23H2,(H,27,38)(H,28,37)(H,29,36)(H,32,33)(H,34,35)(H,40,41)(H4,24,25,26)/t10-,11-,12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDIGHIVUUADBZ-PEDHHIEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)N)C(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N8O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30977675
Record name N~2~-[{1-[2-({2-[(2-Amino-3-carboxy-1-hydroxypropylidene)amino]-1,3-dihydroxypropylidene}amino)-3-carboxypropanoyl]pyrrolidin-2-yl}(hydroxy)methylidene]arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30977675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pentigetide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038221
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Pentigetide

CAS RN

62087-72-3
Record name Pentigetide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062087723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-[{1-[2-({2-[(2-Amino-3-carboxy-1-hydroxypropylidene)amino]-1,3-dihydroxypropylidene}amino)-3-carboxypropanoyl]pyrrolidin-2-yl}(hydroxy)methylidene]arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30977675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENTIGETIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG3J18T1UX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pentigetide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038221
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

185 - 200 °C
Record name Pentigetide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038221
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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